molecular formula C11H15FO B14078357 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol CAS No. 28114-96-7

4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol

Cat. No.: B14078357
CAS No.: 28114-96-7
M. Wt: 182.23 g/mol
InChI Key: QAHCKRABYRZGMO-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound with the molecular formula C10H13FO It is a derivative of benzenemethanol, where the benzene ring is substituted with a fluorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the reaction of 4-fluorobenzaldehyde with isopropylmagnesium chloride (Grignard reagent) followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoroacetophenone or 4-fluorobenzoic acid.

    Reduction: Production of 4-fluoro-alpha-methylbenzyl alcohol or 4-fluorotoluene.

    Substitution: Generation of compounds like 4-methoxy-alpha-methyl-alpha-(1-methylethyl)benzenemethanol.

Scientific Research Applications

4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The isopropyl group may also contribute to its lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)-3-(trifluoromethyl)benzenemethanol
  • 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

28114-96-7

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methylbutan-2-ol

InChI

InChI=1S/C11H15FO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3

InChI Key

QAHCKRABYRZGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)F)O

Origin of Product

United States

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